molecular formula C9H6F2O2 B1306757 2-(3,5-Difluorophenyl)malondialdehyde CAS No. 493036-46-7

2-(3,5-Difluorophenyl)malondialdehyde

Cat. No.: B1306757
CAS No.: 493036-46-7
M. Wt: 184.14 g/mol
InChI Key: CMXQLSBYVLYHDM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3,5-Difluorophenyl)malondialdehyde typically involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product

Chemical Reactions Analysis

2-(3,5-Difluorophenyl)malondialdehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Difluorophenyl)malondialdehyde is used in various scientific research applications, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in studies involving the reactivity of aldehydes and fluorinated compounds . Its unique structure makes it valuable for investigating the effects of fluorine substitution on chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)malondialdehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical processes. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological molecules, potentially affecting enzyme activity and protein binding .

Comparison with Similar Compounds

Similar compounds to 2-(3,5-Difluorophenyl)malondialdehyde include other fluorinated aldehydes and malondialdehyde derivatives. For example:

  • 2-(4-Fluorophenyl)malondialdehyde
  • 2-(2,4-Difluorophenyl)malondialdehyde
  • 2-(3,5-Dichlorophenyl)malondialdehyde

These compounds share similar structural features but differ in the number and position of halogen atoms on the phenyl ring. The presence of different halogens can significantly impact their chemical reactivity and biological activity, making each compound unique in its applications .

Properties

IUPAC Name

2-(3,5-difluorophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-8-1-6(2-9(11)3-8)7(4-12)5-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQLSBYVLYHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392730
Record name 2-(3,5-Difluorophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493036-46-7
Record name 2-(3,5-Difluorophenyl)propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493036-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Difluorophenyl)malondialdehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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